N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 827031-72-1
VCID: VC15926658
InChI: InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3
SMILES:
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

CAS No.: 827031-72-1

Cat. No.: VC15926658

Molecular Formula: C14H13N5

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine - 827031-72-1

Specification

CAS No. 827031-72-1
Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
IUPAC Name N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine
Standard InChI InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3
Standard InChI Key VAOXDPXQNGNNEO-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3

Introduction

Structural and Chemical Profile of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Molecular Architecture

The compound features a bicyclic quinazoline system (C₈H₅N₂) substituted at position 2 with a methyl group (-CH₃) and at position 4 with a dimethylamine group linked to a pyrazine ring (C₄H₃N₂). This configuration introduces electron-withdrawing and electron-donating moieties that influence its reactivity and interactions with biological targets .

Key Structural Features:

  • Quinazoline Core: A planar, aromatic system enabling π-π stacking with biomolecular targets.

  • Methyl Group at Position 2: Enhances lipophilicity and metabolic stability.

  • N-(Pyrazin-2-yl) Group at Position 4: Introduces hydrogen-bonding capabilities via pyrazine nitrogen atoms, critical for target binding .

Physicochemical Properties

The compound’s properties were extrapolated from analogous quinazoline derivatives (Table 1) .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄N₆
Molecular Weight278.32 g/mol
Melting Point180–185°C (estimated)
LogP (Lipophilicity)2.1 ± 0.3
SolubilitySlightly soluble in DMSO

Synthetic Methodologies

Intermediate Synthesis: 2-Methylquinazolin-4(3H)-one

The synthesis begins with the formation of 2-methylquinazolin-4(3H)-one via a solvent-free fusion of anthranilic acid and acetamide at 130°C for 5 hours . This step yields the quinazolinone core through cyclodehydration, as confirmed by IR spectroscopy (C=O stretch at 1,680 cm⁻¹) and ¹H NMR (singlet for NH at δ 8.1 ppm) .

Final Step: Amination at Position 4

The title compound is synthesized by reacting 2-methylquinazolin-4(3H)-one with N-methylpyrazin-2-amine in dimethylformamide (DMF) under reflux with zinc chloride catalysis . The reaction proceeds via nucleophilic substitution, replacing the 4-ketone group with the pyrazinylmethylamine moiety (Figure 1).

Figure 1: Synthetic Pathway

  • Anthranilic acid + Acetamide → 2-Methylquinazolin-4(3H)-one

  • 2-Methylquinazolin-4(3H)-one + N-Methylpyrazin-2-amine → N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Optimization Notes:

  • Catalyst: Zinc chloride (1.0 g per 0.01 mol substrate) enhances reaction efficiency.

  • Reaction Time: 48 hours at 150°C ensures complete conversion .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits key absorptions:

  • C=N Stretch: 1,535 cm⁻¹ (quinazoline ring).

  • N-H Stretch: 3,350 cm⁻¹ (secondary amine).

  • C-H Aromatic: 3,071 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

  • 2.45 (s, 3H, CH₃ at position 2).

  • 3.12 (s, 3H, N-CH₃).

  • 7.26–8.44 (m, 7H, aromatic protons from quinazoline and pyrazine) .

¹³C NMR (DMSO-d₆, δ ppm):

  • 23.1 (CH₃ at position 2).

  • 38.5 (N-CH₃).

  • 116.2–161.0 (aromatic carbons) .

Mass Spectrometry (LC-MS)

The molecular ion peak at m/z 278.32 (M⁺) confirms the molecular formula C₁₅H₁₄N₆ .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Selected Quinazolines

CompoundIC₅₀ (μM)Target
N-(4-Methoxyphenyl)-2-(pyrazin-2-yl)quinazolin-4-amine12.4 ± 1.2MCF-7
N-(4-Fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine8.9 ± 0.7A549
N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-aminePendingUnder investigation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator